molecular formula C7H6N2O6 B1441747 Methyl 4,6-dihydroxy-5-nitronicotinate CAS No. 89247-04-1

Methyl 4,6-dihydroxy-5-nitronicotinate

Cat. No. B1441747
CAS RN: 89247-04-1
M. Wt: 214.13 g/mol
InChI Key: XFKYOFYOTZRQAW-UHFFFAOYSA-N
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Description

“Methyl 4,6-dihydroxy-5-nitronicotinate” is a biochemical used for proteomics research . Its molecular formula is C7H6N2O6 and has a molecular weight of 214.13 .

Scientific Research Applications

  • Anticoccidial Agents : Morisawa, Y., et al. (1977) conducted studies on the synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues, including Methyl 4,6-dihydroxy-5-nitronicotinate. They found significant anticoccidial activity against Eimeria tenella in some of these compounds, highlighting their potential in veterinary medicine (Morisawa, Y., et al., 1977).

  • Chemical Synthesis and Applications : Merino, P., et al. (1998) described a stereoselective approach to synthesize isoxazolidinyl thymidine derivatives from nitrones, demonstrating the utility of these compounds in the synthesis of important nucleoside analogues (Merino, P., et al., 1998).

  • Pharmaceutical Research : Eijk, P. V., et al. (2010) explored the reactions of cyclic nitrones with acetyl chloride, revealing insights into the structural and chemical behavior of these compounds, which are relevant in pharmaceutical research (Eijk, P. V., et al., 2010).

  • Antioxidant Properties : Soto-Otero, R., et al. (2008) synthesized new analogs of nitrone spin traps and evaluated their activity as protectants against oxidative stress in rat brain mitochondria. This study highlights the potential of nitrones in neuroprotective therapies (Soto-Otero, R., et al., 2008).

  • ESR Spectroscopic Studies : Aurich, H., et al. (1989) conducted ESR spectroscopic studies on β-sulfonyl substituted vinyl nitroxides and a vinylogous nitronyl nitroxide, contributing to the understanding of the spin characteristics of these compounds (Aurich, H., et al., 1989).

  • Super Oxide Radical Detection : Chalier, F., et al. (2007) designed new derivatives of nitrone DEPMPO functionalized at C-4 for specific applications in superoxide radical detection, indicating their significance in biochemical and medical research (Chalier, F., et al., 2007).

  • Nitration Mechanism Study : Wang, K., et al. (2016) studied the nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium, offering insights into the chemistry of nitration processes relevant to energetic materials (Wang, K., et al., 2016).

properties

IUPAC Name

methyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O6/c1-15-7(12)3-2-8-6(11)4(5(3)10)9(13)14/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKYOFYOTZRQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-dihydroxy-5-nitronicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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